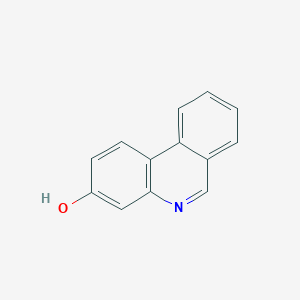

3-Phenanthridinol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

99585-74-7 |

|---|---|

Molecular Formula |

C13H9NO |

Molecular Weight |

195.22 g/mol |

IUPAC Name |

phenanthridin-3-ol |

InChI |

InChI=1S/C13H9NO/c15-10-5-6-12-11-4-2-1-3-9(11)8-14-13(12)7-10/h1-8,15H |

InChI Key |

PVRBBNVBVWFJSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C3=C(C=C(C=C3)O)N=CC2=C1 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies for 3 Phenanthridinol

Reactivity of the Hydroxyl Group at the C-3 Position

The hydroxyl group at the C-3 position of the phenanthridinol ring behaves as a typical phenolic hydroxyl group, allowing for a variety of functionalization reactions. Its nucleophilic character is central to reactions like O-alkylation and O-acylation, while its ability to be converted into a good leaving group opens pathways for cross-coupling reactions.

The oxygen atom of the C-3 hydroxyl group is nucleophilic and can readily react with electrophiles. O-alkylation introduces an ether linkage, while O-acylation forms an ester. These reactions are fundamental for modifying the steric and electronic properties of the molecule.

O-Alkylation involves the deprotonation of the hydroxyl group with a base to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide or another alkylating agent. mdpi.com The choice of base and solvent is critical to control the reaction's efficiency. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH). mdpi.com Dimethyl ether (DME) can also be used as an alkylating agent. mdpi.com Copper-catalyzed O-alkylation using alkylsilyl peroxides as radical precursors represents a milder, more recent method. rsc.org

O-Acylation is the reaction of the hydroxyl group with an acylating agent, such as an acyl chloride or anhydride (B1165640), typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. This reaction converts the hydroxyl group into an ester, which can serve as a protecting group or modulate the biological activity of the compound.

Interactive Table 1: Representative O-Alkylation and O-Acylation Reactions of Phenolic Compounds

This table illustrates common conditions for reactions that are applicable to the hydroxyl group of 3-Phenanthridinol.

| Reaction Type | Reagents | Product Functional Group | Typical Conditions | Reference |

| O-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | Ether (R-O-Ar) | Heating in a polar aprotic solvent (e.g., DMF, Acetone) | mdpi.com |

| O-Alkylation | Dimethyl Sulfate, Base (e.g., NaOH) | Methyl Ether (CH₃-O-Ar) | Aqueous or biphasic conditions | mdpi.com |

| O-Acylation | Acyl Chloride, Base (e.g., Pyridine) | Ester (R-CO-O-Ar) | Anhydrous conditions, often at room temperature | organic-chemistry.org |

| O-Acylation | Acid Anhydride, Catalyst (e.g., DMAP) | Ester (R-CO-O-Ar) | Anhydrous conditions, often with mild heating | organic-chemistry.org |

To facilitate carbon-carbon or carbon-heteroatom bond formation at the C-3 position, the hydroxyl group must first be converted into a good leaving group. The trifluoromethanesulfonate (B1224126) (triflate, -OTf) group is exceptionally effective for this purpose due to the high stability of the triflate anion. wikipedia.org

The conversion of the hydroxyl group of this compound to a triflate is typically achieved by reacting it with trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) in the presence of a non-nucleophilic base, such as pyridine or 2,6-lutidine. wikipedia.orgorgsyn.org The reaction is usually performed at low temperatures in an anhydrous aprotic solvent like dichloromethane. orgsyn.org These alkyl and aryl triflates are highly reactive intermediates, particularly in palladium-catalyzed cross-coupling reactions. wikipedia.org Research on the analogous 8-hydroxyphenanthridines has shown that they can be successfully transformed into the corresponding triflates, which then undergo subsequent coupling reactions. researchgate.net

Interactive Table 2: Synthesis of Aryl Triflates from Phenols

This table provides examples of triflate formation, a key step for activating the C-3 position for cross-coupling.

| Starting Material | Reagent | Base | Solvent | Product | Reference |

| Phenol | Trifluoromethanesulfonic Anhydride | Pyridine | Dichloromethane | Phenyl triflate | orgsyn.org |

| 8-Hydroxyphenanthridine | Trifluoromethanesulfonic Anhydride | Pyridine | Dichloromethane | Phenanthridin-8-yl triflate | researchgate.net |

| 3-Methyl-2-butanone (enol) | Trifluoromethanesulfonic Anhydride | Pyridine | n-Pentane | 3-Methyl-2-buten-2-yl triflate | orgsyn.org |

Electrophilic and Nucleophilic Substitution Reactions on the Phenanthridinol Ring System

The phenanthridinol ring system's reactivity is dictated by the interplay between the electron-rich nature of the tricyclic aromatic core and the directing effects of the hydroxyl substituent.

Electrophilic Aromatic Substitution (EAS) is generally favored on the phenanthridinol ring. The hydroxyl group at C-3 is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.com In the case of this compound, this would correspond to the C-2, C-4, and C-10 positions. The electron-donating nature of the hydroxyl group stabilizes the positively charged intermediate (the arenium ion) formed during the reaction, thereby increasing the reaction rate compared to unsubstituted phenanthridine (B189435). masterorganicchemistry.comscience-revision.co.uk Common EAS reactions include nitration (using nitric acid), halogenation (using Br₂ or Cl₂), and Friedel-Crafts alkylation or acylation. byjus.comscience-revision.co.uk For instance, treating phenols with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. byjus.com

Nucleophilic Aromatic Substitution (NAS) on the phenanthridinol ring is less favorable. The aromatic system is electron-rich, which repels incoming nucleophiles. masterorganicchemistry.com NAS reactions typically require the presence of strong electron-withdrawing groups (such as a nitro group) on the aromatic ring to activate it towards nucleophilic attack. masterorganicchemistry.com Another pathway is the radical-nucleophilic aromatic substitution (S_RN1), which proceeds through a radical anion intermediate and does not require deactivating groups on the aromatic ring. wikipedia.org

Carbon-Carbon Bond Formation at Adjacent Positions (e.g., C-7, C-9)

While direct C-H activation adjacent to the C-3 hydroxyl group is a complex challenge, functionalization at other positions on the phenanthridine ring has been achieved, notably through rearrangements and cross-coupling reactions on related isomers. Studies on 8-hydroxyphenanthridines provide a valuable model for these transformations, demonstrating strategies to introduce carbon substituents at the C-7 and C-9 positions. researchgate.netuio.no

The Claisen rearrangement is a powerful, thermally-driven uio.nouio.no-sigmatropic rearrangement that forms a carbon-carbon bond by converting an allyl aryl ether into an ortho-allyl phenol. uio.no This strategy has been successfully applied to functionalize the phenanthridine nucleus. researchgate.net

In studies involving 8-allyloxyphenanthridines, microwave-assisted Claisen rearrangement led to the regioselective formation of a C-C bond at the C-7 position in high yields. researchgate.net If the C-7 position is already substituted, the rearrangement can occur at the C-9 position, although less readily. researchgate.net This demonstrates a viable method for introducing allyl groups onto the phenanthridine ring system ortho to a hydroxyl functionality. uio.no

The Suzuki cross-coupling reaction is a versatile palladium-catalyzed method for forming carbon-carbon bonds between an organohalide or triflate and an organoboron compound. nih.govrsc.org This reaction is a cornerstone of modern organic synthesis for constructing biaryl systems and other complex molecules. mdpi.comacademie-sciences.fr

As previously mentioned, the conversion of a hydroxyphenanthridine to its triflate derivative activates that position for Suzuki coupling. researchgate.net Research has shown that phenanthridinyl triflates (specifically at the 8-position) can be coupled with various arylboronic acids to introduce new carbon substituents onto the phenanthridine core in very good yields. researchgate.netuio.no This two-step sequence of triflation followed by Suzuki coupling is a highly effective strategy for the C-arylation of the phenanthridinol ring system. rsc.org

Interactive Table 3: C-C Bond Formation on the Phenanthridine Ring System

This table summarizes key C-C bond-forming reactions demonstrated on phenanthridine derivatives.

| Reaction Type | Substrate | Reagents | Product | Key Feature | Reference |

| Claisen Rearrangement | 8-Allyloxyphenanthridine | Heat (Microwave) | 7-Allyl-8-hydroxyphenanthridine | Regioselective C-C bond formation at the ortho position. | researchgate.net |

| Suzuki Coupling | Phenanthridin-8-yl triflate | Phenylboronic Acid, Pd Catalyst | 8-Phenylphenanthridine | C-C bond formation via a triflate intermediate. | researchgate.netuio.no |

| Suzuki Coupling | 3-Iodo-1H-indazole (protected) | Organoboronic Acids, Pd Catalyst | 3-Aryl-1H-indazoles | Model for C-3 functionalization of N-heterocycles. | mdpi.com |

Redox Chemistry of Phenanthridinols

The redox behavior of phenanthridinols is a critical aspect of their chemical reactivity, influencing their stability, biological activity, and potential for derivatization. The interplay between the hydroxyl substituent and the aromatic, nitrogen-containing core dictates the outcomes of oxidation and reduction reactions. The redox chemistry is primarily centered on the oxidation of the hydroxyl group to a carbonyl function and the electrochemical properties of the molecule, which are significantly dependent on pH.

The oxidation of phenanthridinols to their corresponding phenanthridinone counterparts is a characteristic transformation. This reaction can be accomplished using various oxidizing agents. For instance, the in vitro metabolism of phenanthridine, a related parent compound, in rat hepatic microsomal preparations has been shown to yield the corresponding lactam (phenanthridinone), among other oxidized products. nih.gov This biological oxidation suggests that the phenanthridine nucleus is susceptible to oxidative transformations, a reactivity that is modulated by substituents such as the hydroxyl group in phenanthridinols. While specific studies on the chemical oxidation of this compound are not extensively detailed in readily available literature, the general transformation of substituted phenanthridinols to phenanthridinones is a known process in the synthesis of various phenanthridine derivatives. mdpi.com Oxidation can also occur on the B-ring of the phenanthridine system, leading to the formation of phenanthridinones. researchgate.net

The electrochemical behavior of phenanthridinols is of significant interest as it provides quantitative measures of their redox properties, such as oxidation potentials. These properties are often pH-dependent, a phenomenon that can be visualized using Pourbaix diagrams, which map the electrochemical stability of a compound's different redox states as a function of pH. mdpi.comnih.gov

A detailed study on the thermodynamics of proton-coupled electron transfer (PCET) in weakly coupled organic pseudobases has been conducted using 6-phenylphenanthridinol as a model compound, which provides valuable insights into the likely behavior of this compound. researchgate.netosu.eduacs.org In such systems, the oxidation potential and the acid dissociation constant (pKa) are key parameters that define the Pourbaix diagram. researchgate.net The diagram for a phenanthridinol would delineate the pH and potential ranges where the cationic form, the neutral form, and the oxidized form (phenanthridinone) are the most stable species.

The following table summarizes the key redox-related properties and transformations for phenanthridinol systems based on available research.

| Property/Reaction | Description | Relevant Findings |

| Oxidation | The hydroxyl group of phenanthridinols can be oxidized to a carbonyl group, yielding the corresponding phenanthridinone. | This is a common metabolic transformation and a known synthetic route to phenanthridinones. nih.gov |

| Electrochemical Behavior | The redox potential of phenanthridinols is dependent on pH, a relationship captured in Pourbaix diagrams. | Studies on model compounds like 6-phenylphenanthridinol have been used to construct Pourbaix diagrams by determining oxidation potentials and pKa values. researchgate.netosu.edu |

| Proton-Coupled Electron Transfer (PCET) | The oxidation of phenanthridinols often involves the concerted or stepwise removal of a proton and an electron. | The thermodynamics of PCET in phenanthridinol pseudobases have been investigated to understand their redox mechanisms. researchgate.netacs.org |

Further research into the specific electrochemical properties of this compound would be beneficial for a more complete understanding of its redox chemistry and for the rational design of new derivatives with tailored electronic properties.

Spectroscopic and Advanced Analytical Characterization of 3 Phenanthridinol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 3-Phenanthridinol. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR experiments, allows for the unambiguous assignment of all proton and carbon signals within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to its aromatic protons. The chemical shifts (δ) of these protons are influenced by their electronic environment within the phenanthridine (B189435) core and the hydroxyl substituent. Aromatic protons typically resonate in the downfield region, generally between 7.0 and 9.0 ppm. The proton of the hydroxyl group (-OH) exhibits a characteristic broad singlet, the position of which can vary depending on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. The spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the hydroxyl group (C-3) will be significantly shifted downfield due to the deshielding effect of the oxygen atom. The chemical shifts of the other aromatic carbons provide a detailed map of the electronic distribution across the tricyclic system.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming the connectivity of the molecule. COSY spectra reveal proton-proton coupling relationships, helping to identify adjacent protons within the aromatic rings. HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for the carbon skeleton. These advanced NMR techniques are instrumental in the comprehensive structural analysis of phenanthridine derivatives. tandfonline.comrsc.orguio.noresearchgate.netwikipedia.org

Table 1: Representative NMR Data for Phenanthridine Derivatives

| Nucleus | Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H | 7.0 - 9.0 | Aromatic protons |

| ¹H | Variable (broad) | Hydroxyl proton (-OH) |

Note: Specific chemical shifts for this compound may vary depending on the solvent and experimental conditions. The data presented is a general representation for phenanthridine-type structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and investigating the fragmentation patterns of this compound. tandfonline.comrsc.orgdntb.gov.uaszpa.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition with high accuracy. tandfonline.com

The electron ionization (EI) mass spectrum of a related compound, 6(5H)-Phenanthridinone, shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight. nist.gov For this compound, the molecular ion peak would confirm its molecular formula of C₁₃H₉NO. The fragmentation pattern observed in the mass spectrum offers valuable structural information. Characteristic fragmentation pathways for phenanthridine derivatives often involve the loss of small neutral molecules such as CO, HCN, or H, leading to the formation of stable fragment ions. The analysis of these fragments helps to confirm the connectivity and the presence of specific functional groups within the molecule.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

|---|---|---|

| [M]⁺ | 195 | Molecular Ion |

| [M-H]⁺ | 194 | Loss of a hydrogen radical |

| [M-CO]⁺ | 167 | Loss of carbon monoxide |

Note: The fragmentation pattern is predictive and may vary based on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. tandfonline.comrsc.orgamazonaws.com The IR spectrum provides a unique fingerprint of the molecule based on the vibrational frequencies of its bonds. matanginicollege.ac.in

The most characteristic absorption bands for this compound include:

O-H Stretching: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is indicative of the hydroxyl (-OH) group, with the broadening resulting from intermolecular hydrogen bonding. libretexts.org

N-H Stretching: If the compound exists in its tautomeric lactam form, 6(5H)-Phenanthridinone, a characteristic N-H stretching vibration would be observed around 3300 cm⁻¹. nih.gov

C-H Stretching (Aromatic): Absorptions above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic rings.

C=C and C=N Stretching: Strong to medium intensity bands in the 1650-1450 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic framework.

C-O Stretching: A distinct absorption band, typically in the 1260-1000 cm⁻¹ range, can be attributed to the C-O stretching vibration of the phenolic hydroxyl group.

The presence and position of these bands provide confirmatory evidence for the structure of this compound. masterorganicchemistry.comdss.go.th

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (hydroxyl) | 3400 - 3200 | Strong, Broad |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C=C, C=N (aromatic) | 1650 - 1450 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure and extent of conjugation in this compound. beilstein-journals.orgcore.ac.uk The UV-Vis spectrum arises from electronic transitions between different energy levels within the molecule when it absorbs UV or visible light. drawellanalytical.com

The phenanthridine ring system is a large, conjugated system, which gives rise to characteristic absorption bands in the UV region. Typically, phenanthridine derivatives exhibit multiple absorption bands corresponding to π → π* transitions. The position and intensity of these bands are sensitive to the nature and position of substituents on the aromatic rings. The hydroxyl group at the 3-position can cause a bathochromic (red) shift of the absorption maxima compared to the parent phenanthridine molecule due to its electron-donating nature. The spectrum of a related metal-organic framework containing a phenanthridine derivative showed a broad absorption in the visible region. researchgate.net

Studying the UV-Vis spectrum in solvents of varying polarity can also provide information about the nature of the electronic transitions. In some cases, the fine structure of the absorption bands can be resolved, offering more detailed information about the vibrational levels associated with the electronic states. researchgate.netjasco-global.comoceanoptics.com

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Transition | Approximate λmax (nm) | Notes |

|---|---|---|

| π → π* | 250 - 280 | High intensity, characteristic of the aromatic system. |

Note: The exact absorption maxima and molar absorptivities are dependent on the solvent used.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. arizona.eduncsu.edunih.govanton-paar.comlibretexts.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The diffraction data allows for the calculation of an electron density map, from which the precise positions of all atoms (excluding hydrogens) in the crystal lattice can be determined. nih.gov

For this compound, a successful single-crystal X-ray diffraction analysis would provide:

Unambiguous confirmation of the atomic connectivity.

Precise bond lengths and bond angles.

Information about the planarity of the phenanthridine ring system.

Details of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and crystal packing arrangements.

While obtaining suitable crystals for X-ray diffraction can be challenging, the resulting structural information is unparalleled in its detail and accuracy. Structural data for related phenanthridine derivatives have been successfully obtained using this technique. rsc.org

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for the purification and assessment of the purity of this compound.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. sigmaaldrich.comaocs.orgnih.gov A small spot of the compound is applied to a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase. The retention factor (Rf) value of this compound is dependent on its polarity and the composition of the mobile phase. Visualization under UV light is typically used to observe the spot corresponding to the compound. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, quantification, and purification of this compound. turkupetcentre.netresearchgate.net By selecting an appropriate stationary phase (e.g., reversed-phase C18) and mobile phase, high-resolution separation from impurities can be achieved. A UV detector is commonly used to monitor the elution of the compound from the column. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area can be used for quantitative analysis. HPLC is the method of choice for determining the purity of the final product with high accuracy.

Advanced Spectroscopic Techniques for Detailed Molecular Insights

Beyond the standard spectroscopic methods, several advanced techniques can provide deeper insights into the molecular properties of this compound.

Fluorescence Spectroscopy: Many phenanthridine derivatives are known to be fluorescent. rsc.orgcore.ac.uk Fluorescence spectroscopy can be used to study the excited state properties of this compound, including its quantum yield and fluorescence lifetime. These properties are highly sensitive to the molecular environment and can be used in various sensing applications.

Tandem Mass Spectrometry (MS/MS): This technique involves the fragmentation of a selected ion from the initial mass spectrum and analysis of the resulting fragment ions. wikipedia.org MS/MS experiments can provide more detailed structural information and help to differentiate between isomers.

Solid-State NMR (ssNMR): For samples that are not soluble or difficult to crystallize, ssNMR can provide structural information in the solid state. This technique can probe the local environment of atoms and provide information on polymorphism and intermolecular interactions.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict and complement experimental spectroscopic data. rsc.org Calculated NMR chemical shifts, vibrational frequencies, and electronic transition energies can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's electronic structure.

Computational and Theoretical Investigations of 3 Phenanthridinol

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.de This theory allows for the calculation of various material properties from the fundamental laws of quantum mechanics. mpg.de Instead of relying on the complex many-body wavefunction, DFT utilizes the electron density as its fundamental variable, making it computationally feasible for larger systems. mpg.de The foundation of DFT lies in the Hohenberg-Kohn theorems, which establish that the ground-state electron density uniquely determines the system's properties. wikipedia.orgmpg.de

DFT calculations have been instrumental in understanding the electronic properties and energetics of molecules like 3-Phenanthridinol. These calculations can predict molecular geometries, vibrational frequencies, and spectroscopic parameters, offering a detailed view of the molecule's behavior at the atomic level.

Geometrical optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, this involves finding the bond lengths and angles that result in the minimum potential energy. Vibrational frequency analysis is then performed on the optimized geometry. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure is a true minimum on the potential energy surface. nsf.gov This analysis also provides theoretical vibrational spectra (like IR and Raman), which can be compared with experimental data to validate the calculated structure.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.40 Å |

| Bond Length | C-N | ~1.35 Å |

| Bond Length | C-O | ~1.36 Å |

| Bond Length | O-H | ~0.96 Å |

| Bond Angle | C-N-C | ~118° |

| Bond Angle | C-C-O | ~120° |

DFT calculations can predict various spectroscopic parameters, providing valuable information for the characterization of this compound. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated and compared with experimental spectra to aid in structure elucidation. Furthermore, electronic transitions can be predicted using Time-Dependent DFT (TD-DFT), which helps in interpreting UV-Visible absorption spectra. wikipedia.org These theoretical predictions are crucial for understanding the electronic transitions and photophysical properties of the molecule.

Understanding the mechanism of chemical reactions involving this compound requires the study of the reaction coordinate, which represents the path of a reaction from reactants to products. rsc.org This path progresses through a high-energy point known as the transition state. vasp.at Computational models, including those based on machine learning, can now predict the structures of these fleeting transition states with increasing accuracy. mit.eduarxiv.org

Reaction coordinate analysis involves mapping the potential energy surface of a reaction. researchgate.net By identifying the minimum energy path, chemists can understand the step-by-step process of bond breaking and formation. fiveable.mesmu.edu Transition state modeling focuses on locating the saddle point on this surface, which corresponds to the highest energy barrier of the reaction. vasp.at The energy of the transition state determines the activation energy and, consequently, the rate of the reaction. For this compound, this analysis can shed light on its reactivity in various chemical transformations.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials |

| Transition State 1 | +15.2 | First energy barrier |

| Intermediate | -5.6 | A stable species formed during the reaction |

| Transition State 2 | +10.8 | Second energy barrier |

| Products | -20.1 | Final products of the reaction |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformations, that can be interconverted by rotation about single bonds. libretexts.orgchemistrysteps.com For a molecule like this compound, which has a relatively rigid core but potential flexibility in substituent groups, understanding the preferred conformations is key to understanding its interactions.

Molecular dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time. stanford.eduresearchgate.net These simulations solve Newton's equations of motion for a system of particles, providing a trajectory that describes how the positions and velocities of the particles change. wustl.edu MD simulations are invaluable for studying the dynamic behavior of molecules, including conformational changes and interactions with other molecules, such as solvents or biological macromolecules. researchgate.net For this compound, MD simulations can reveal how the molecule behaves in a solution, how it might bind to a biological target, and the flexibility of its structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenanthridine (B189435) Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net For phenanthridine scaffolds, including derivatives of this compound, QSAR models can be developed to predict their activity as, for example, anticancer agents or enzyme inhibitors. mdpi.comnih.gov

These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a statistical model that correlates these descriptors with the observed biological activity. mdpi.com Different QSAR approaches, such as 2D-QSAR and 3D-QSAR, can be employed. mdpi.comnih.gov A reliable QSAR model should not only have good statistical quality but also predictive power for new, untested compounds. mdpi.comnih.gov Such models can be used to design new phenanthridine analogues with potentially higher activity. nih.gov

| Statistical Parameter | Value | Description |

|---|---|---|

| R² (Coefficient of Determination) | 0.75 | Measures the goodness of fit of the model |

| q² (Cross-validated R²) | 0.62 | Measures the internal predictive ability of the model |

| r²_pred (External Predictive R²) | 0.71 | Measures the ability of the model to predict the activity of an external test set |

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry provides powerful tools for the elucidation of reaction mechanisms, offering a detailed, step-by-step understanding of how reactants are converted into products. fiveable.menih.gov This involves identifying all elementary steps, intermediates, and transition states along the reaction pathway. fiveable.me By modeling potential energy surfaces, computational methods can provide insights into the stability of intermediates and the energy barriers of transition states, which guides the design of experiments. fiveable.me

For reactions involving this compound, computational studies can help to:

Identify the most likely reaction pathways.

Determine the role of catalysts or additives.

Explain observed regioselectivity and stereoselectivity. rsc.org

Predict the outcome of reactions under different conditions.

The integration of computational predictions with experimental results leads to a more comprehensive and validated understanding of the reaction mechanism. fiveable.me

Mechanistic Investigations of Biological Activities of 3 Phenanthridinol and Its Derivatives in Vitro Studies

In Vitro Antiproliferative and Antineoplastic Activity Mechanisms

Topoisomerase Inhibition Mechanisms (Type I, Type II)

Topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling and tangles, which arise during replication, transcription, and other cellular processes. nih.govmdpi.com These enzymes function by cleaving and religating DNA strands. biochempeg.com Type I topoisomerases (Topo I) cleave a single DNA strand, while Type II topoisomerases (Topo II) create double-strand breaks. nih.govmdpi.com Compounds that interfere with these enzymes, known as topoisomerase inhibitors, are effective anticancer agents because they lead to DNA damage and apoptosis. biochempeg.comwikipedia.org

Inhibitors are broadly classified as "poisons" if they stabilize the transient enzyme-DNA cleavage complex, preventing the re-ligation of the DNA strand(s) and leading to an accumulation of DNA breaks. mdpi.com

Phenanthridine (B189435) derivatives have been identified as acting on both types of topoisomerases:

Topoisomerase I Inhibition : Naturally occurring benzo[c]phenanthridines have been described as Topo I inhibitors. nih.gov Additionally, non-camptothecin inhibitors, including phenanthridines, are being explored as potential chemotherapies due to their chemical stability. wikipedia.org

Topoisomerase II Inhibition : The monofunctional platinum agent phenanthriplatin (B610081) has been demonstrated to act as a Topo II poison. nih.gov It traps the enzyme in its covalent complex with DNA, preventing the religation step and inducing fatal double-strand breaks. nih.gov This action is distinct from many other Topo II poisons that act via intercalation at the cleavage site. nih.gov

Some synthetic aza-analogous benzo[c]phenanthridines, such as P8-D6, have been found to act as dual inhibitors, suppressing the catalytic activity of both human Topo I and Topo II. nih.gov This dual inhibition may offer an advantage by potentially reducing the likelihood of developing drug resistance. nih.gov

Effects on Cell Cycle Progression in Vitro

The cell cycle is a tightly regulated series of events leading to cell division, consisting of G1, S, G2, and M phases. nih.gov Progression through these phases is controlled by cyclin-dependent kinases (CDKs) and their cyclin partners. mdpi.com Checkpoints exist to halt the cycle in response to cellular stress, such as DNA damage, preventing the propagation of errors. mdpi.comfrontiersin.org

Phenanthridine derivatives have been shown to disrupt cell cycle progression, a key aspect of their antiproliferative activity. For instance, a phenanthrene-derived PARP inhibitor was found to cause 'mitotic catastrophe cell death' in cancer cells with supernumerary centrosomes by preventing the clustering of these extra centrosomes, which is essential for successful mitosis in such cells. nih.govnih.gov

Studies on other compounds demonstrate common mechanisms of cell cycle arrest that could be relevant. For example, some agents cause an increase in the G0/G1 population and a decrease in the G2/M population, indicating a G0/G1 arrest. elifesciences.org The E2F family of transcription factors plays a crucial role in the G1-S transition, and their activity is regulated by the phosphorylation of the retinoblastoma (Rb) protein by CDK complexes. mdpi.comnih.gov Disruption of this pathway can halt the cell cycle. Furthermore, stress signals like reactive oxygen species (ROS) can influence cell cycle progression by affecting the activity of regulatory molecules like Cdc25. frontiersin.org

Induction of Programmed Cell Death in Cancer Cell Lines (e.g., Apoptosis, Pyroptosis)

Programmed cell death is a crucial process for removing damaged or unwanted cells and is a primary goal of cancer therapy. frontiersin.orgfrontiersin.org The two main forms discussed here are apoptosis and pyroptosis.

Apoptosis is a well-controlled, non-inflammatory form of cell death. frontiersin.org It can be initiated through two main pathways:

The Extrinsic Pathway : Activated by external signals binding to death receptors on the cell surface, leading to the activation of initiator caspase-8. frontiersin.orgnih.gov

The Intrinsic (Mitochondrial) Pathway : Triggered by internal stimuli like DNA damage, leading to the release of cytochrome c from the mitochondria and the activation of initiator caspase-9. frontiersin.orgfrontiersin.org

Both pathways converge on the activation of executioner caspases, such as caspase-3, which carry out the dismantling of the cell. nih.govmdpi.com The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of the intrinsic pathway, with a balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) members determining the cell's fate. frontiersin.org

Phenanthridine derivatives are known to induce apoptosis. For example, the synthetic retinoid fenretinide (B1684555) induces apoptosis in meningioma cells, evidenced by caspase activation and an increase in the death receptor DR5. nih.gov The aza-analogous benzo[c]phenanthridine (B1199836) P8-D6 also exerts strong pro-apoptotic effects. nih.gov

Pyroptosis is a lytic, pro-inflammatory form of programmed cell death characterized by the formation of pores in the cell membrane by proteins of the gasdermin (GSDM) family. nih.govnih.gov This process is often initiated by inflammasomes, which activate inflammatory caspases like caspase-1. nih.govdovepress.com Activated caspase-1 cleaves GSDMD, whose N-terminal fragment forms the membrane pores, leading to cell swelling and the release of pro-inflammatory cytokines. nih.gov

Interestingly, pathways traditionally associated with apoptosis can also trigger pyroptosis. Activated caspase-3, a key executioner of apoptosis, can cleave Gasdermin E (GSDME), switching the cell death mode from apoptosis to pyroptosis, particularly in cells with high GSDME expression. nih.govthno.org This has been observed with some chemotherapy drugs. nih.gov Granzyme B, released by cytotoxic T cells and natural killer cells, can also cleave GSDME directly or indirectly by activating caspase-3, thereby inducing pyroptosis in target tumor cells. dovepress.comthno.org Some natural compounds, like Cucurbitacin B, can induce pyroptosis by activating the NLRP3 inflammasome. mdpi.com While direct evidence for 3-phenanthridinol inducing pyroptosis is limited in the provided context, the interplay between apoptosis and pyroptosis pathways suggests a potential area for future investigation. nih.govthno.org

Modulation of Key Biological Pathways (e.g., ROS, ER Stress, NFκB)

The anticancer activity of this compound and its derivatives also involves the modulation of complex intracellular signaling pathways.

Reactive Oxygen Species (ROS) : ROS are chemically reactive molecules containing oxygen that function as important signaling molecules at physiological levels. mdpi.comnih.gov However, excessive ROS production leads to oxidative stress, damaging cellular components like DNA, proteins, and lipids. mdpi.com In cancer cells, ROS can have a dual role, but often, increased ROS levels can trigger apoptosis. biomolther.orgnih.gov Mitochondria are a major source of cellular ROS. mdpi.comnih.gov Many natural compounds exert their anticancer effects by increasing intracellular ROS levels, leading to mitochondrial dysfunction and apoptosis. biomolther.org

Endoplasmic Reticulum (ER) Stress : The ER is responsible for protein folding and modification. nih.gov An accumulation of unfolded or misfolded proteins in the ER lumen triggers the Unfolded Protein Response (UPR), a state known as ER stress. researchgate.netmdpi.com The UPR is mediated by three main sensor proteins: IRE1, PERK, and ATF6. researchgate.netnih.gov Initially, the UPR aims to restore homeostasis, but if the stress is prolonged or severe, it switches to a pro-apoptotic signaling cascade, often involving the transcription factor CHOP. nih.govresearchgate.net Some anticancer drugs, like irinotecan, have been shown to upregulate ER stress markers such as ATF4, CHOP, and GRP78, contributing to their cytotoxic effect. hasekidergisi.com

NF-κB Pathway : The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune response, and cell survival. frontiersin.orgfrontiersin.org In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. frontiersin.org The canonical pathway is typically activated by inflammatory signals, leading to the degradation of the IκB inhibitor and allowing NF-κB dimers to translocate to the nucleus to activate target genes. mdpi.comelifesciences.org Modulation of this pathway is a key mechanism for some anticancer compounds. mdpi.comresearchgate.net For example, some agents inhibit NF-κB signaling by preventing the activation of upstream kinases or the nuclear translocation of NF-κB itself. mdpi.com

Enzyme Inhibition (e.g., Asparaginyl-tRNA Synthetase, PARP)

Targeting specific enzymes essential for cancer cell survival is another key antiproliferative strategy.

Asparaginyl-tRNA Synthetase (AsnRS) : Aminoacyl-tRNA synthetases are enzymes crucial for protein synthesis, attaching the correct amino acid to its corresponding tRNA. nih.govfrontiersin.org AsnRS specifically handles asparagine. nih.gov Beyond this canonical role, some synthetases are involved in other cellular processes, including tumorigenesis. frontiersin.org Inhibition of AsnRS can disrupt protein translation and has been explored as a therapeutic strategy. A derivative, 8-Chloro-3-(hydroxy(oxido)amino)-6-phenanthridinol, was identified as a micromolar inhibitor of Brugia malayi AsnRS, demonstrating that the phenanthridinol scaffold can fit into the enzyme's active site. researchgate.netmsu.eduresearchgate.net

Poly(ADP-ribose) Polymerase (PARP) : PARP enzymes, particularly PARP-1, are critical for DNA repair. nih.gov PARP inhibitors are effective anticancer agents, especially in tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. targetedonc.com 6(5H)-Phenanthridinone, a related compound, is a potent PARP inhibitor. lookchem.commonarchinitiative.org Phenanthrene-derived PARP inhibitors like PJ-34 and Phen have been shown to selectively kill human cancer cells. nih.gov Interestingly, the cytotoxic effect of one such phenanthrene-derived PARP inhibitor was not solely due to PARP inhibition but was also linked to its ability to disrupt centrosome clustering during mitosis in cancer cells. nih.govnih.gov

Interactive Data Tables

Table 1: Summary of In Vitro Mechanistic Findings for Phenanthridinol & Derivatives

| Mechanism | Key Finding | Affected Molecules/Pathways | Compound Class | Reference |

|---|---|---|---|---|

| DNA Interaction | Rapid, partial intercalation followed by slower covalent binding. | DNA double helix, purine (B94841) bases | Phenanthriplatin | nih.gov, nih.gov |

| Topoisomerase Inhibition | Acts as a dual Topo I and Topo II poison. | Topoisomerase I, Topoisomerase II | Benzo[c]phenanthridines, Phenanthriplatin | nih.gov, nih.gov |

| Cell Cycle Disruption | Induces mitotic catastrophe by de-clustering extra centrosomes. | Mitotic spindle, Centrosomes | Phenanthrene-derived PARP inhibitor | nih.gov, nih.gov |

| Apoptosis Induction | Induces apoptosis via caspase activation and death receptor upregulation. | Caspases, Death Receptor DR5 | Fenretinide, Benzo[c]phenanthridines | nih.gov, nih.gov |

| Enzyme Inhibition | Inhibits AsnRS and PARP activity. | Asparaginyl-tRNA Synthetase, PARP | Phenanthridinol derivative, 6(5H)-Phenanthridinone | msu.edu, lookchem.com |

Table 2: Key Proteins and Pathways Modulated by Phenanthridinol & Related Compounds

| Pathway/Process | Target Protein/Molecule | Observed Effect | Compound Type | Reference |

|---|---|---|---|---|

| DNA Topology | Topoisomerase I & II | Inhibition (Poisoning) | Benzo[c]phenanthridines | nih.gov |

| DNA Repair | PARP | Inhibition | 6(5H)-Phenanthridinone | lookchem.com, monarchinitiative.org |

| Protein Synthesis | Asparaginyl-tRNA Synthetase | Inhibition | 8-Chloro-3-(hydroxy(oxido)amino)-6-phenanthridinol | msu.edu, researchgate.net |

| Apoptosis (Intrinsic) | Bax/Bcl-2 family | Modulation to favor apoptosis | General anticancer mechanism | frontiersin.org |

| Apoptosis (Extrinsic) | Death Receptor DR5 | Upregulation | Fenretinide | nih.gov |

| ER Stress | CHOP, GRP78, ATF4 | Upregulation | Irinotecan (related mechanism) | hasekidergisi.com |

| Inflammatory Signaling | NF-κB | Modulation/Inhibition | Various natural compounds | mdpi.com |

In Vitro Antimicrobial Activity Mechanisms of this compound and its Derivatives (In Vitro Studies)

Antibacterial Effects and Target Elucidation

The precise molecular mechanisms and specific bacterial targets of this compound are not extensively detailed in the available research. However, studies on structurally related compounds provide insights into the potential antibacterial actions of the broader phenanthridine class. For instance, the benzophenanthridine alkaloid chelerythrine (B190780), which shares the core phenanthridine skeleton, has demonstrated a wide spectrum of activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. researchgate.net

The general antibacterial mechanism for many phenolic compounds involves disrupting the integrity of the bacterial cell membrane, which leads to the leakage of intracellular components and cell death. mdpi.com Other mechanisms observed for various alkaloids include the inhibition of nucleic acid synthesis, interference with protein synthesis, and disruption of key metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.govnih.gov The elucidation of the specific target for this compound would require further investigation, potentially using methods such as affinity purification or the isolation and genomic analysis of resistant bacterial mutants to identify the precise molecular binding sites. nih.gov

Antifungal Properties

The antifungal properties of phenanthridine derivatives have been investigated, particularly through studies on quaternary benzo[c]phenanthridine alkaloids like sanguinarine (B192314) (S) and chelerythrine (C). semanticscholar.org These compounds and their derivatives have shown significant in vitro antifungal activity against a range of phytopathogenic fungi. semanticscholar.org

In a key study, sanguinarine, chelerythrine, and several of their synthetic derivatives were tested against seven fungal species. semanticscholar.org The parent compounds, along with their 6-alkoxy dihydro- and 6-cyanodihydro- derivatives, displayed notable antifungal effects at a concentration of 100 µg/mL. semanticscholar.org For the most susceptible fungi, the median effective concentrations (EC50) for sanguinarine and its primary derivatives were in the range of 14–50 µg/mL. semanticscholar.org The mechanism of action is believed to be linked to the iminium (C=N+) moiety within the phenanthridine structure, which is considered crucial for the observed antifungal activity. semanticscholar.org The dihydro- derivatives are thought to act as precursors, converting to the active parent compounds under certain conditions. semanticscholar.org

| Compound | Fungal Species | Inhibition Rate at 100 µg/mL (%) | EC₅₀ (µg/mL) | Source |

|---|---|---|---|---|

| Sanguinarine (S) | Alternaria solani | 81.3 | 20.3 | semanticscholar.org |

| Sanguinarine (S) | Botrytis cinerea | 72.5 | 34.4 | semanticscholar.org |

| Chelerythrine (C) | Alternaria solani | 76.7 | 29.5 | semanticscholar.org |

| Chelerythrine (C) | Botrytis cinerea | 73.9 | 31.7 | semanticscholar.org |

| 6-methoxy-dihydrosanguinarine (S1) | Alternaria solani | 79.4 | 14.6 | semanticscholar.org |

| 6-methoxy-dihydrosanguinarine (S1) | Botrytis cinerea | 68.4 | 49.6 | semanticscholar.org |

| 6-methoxy-dihydrochelerythrine (C1) | Alternaria solani | 76.3 | 29.2 | semanticscholar.org |

| 6-methoxy-dihydrochelerythrine (C1) | Botrytis cinerea | 70.1 | 41.2 | semanticscholar.org |

| Thiabendazole (Control) | Alternaria solani | 94.6 | 1.8 | semanticscholar.org |

| Thiabendazole (Control) | Botrytis cinerea | 92.8 | 2.5 | semanticscholar.org |

Antiviral Properties

While direct studies on this compound are limited, research on related phenanthrene (B1679779) and benzo[c]phenanthridine structures indicates potential antiviral applications. Quaternary benzo[c]phenanthridine alkaloids have been noted for a wide range of biological activities, including antiviral effects. semanticscholar.org

More specifically, a series of phenanthrene-based derivatives of the natural product antofine were designed and synthesized to target the Tobacco Mosaic Virus (TMV). nih.gov Bioassays revealed that many of these compounds exhibited good to excellent in vivo activity against TMV. nih.gov Notably, two derivatives, compounds 19 and 27 , demonstrated higher antiviral activity than the commercial antiviral drug Ribavirin, marking them as promising leads for new plant virus inhibitors. nih.gov The mechanism of these derivatives is believed to involve targeting the viral RNA. nih.gov Other research has identified derivatives of the deubiquitinase inhibitor WP1130, which is not a phenanthridinol, as having broad-spectrum activity against several RNA viruses by targeting host cell proteins. plos.org

| Compound | Virus | Inactivation Activity (in vivo, 500 mg/L) | Source |

|---|---|---|---|

| Antofine Derivative 19 | Tobacco Mosaic Virus (TMV) | 58% (Protection) | nih.gov |

| Antofine Derivative 27 | Tobacco Mosaic Virus (TMV) | 55% (Protection) | nih.gov |

| Ribavirin (Control) | Tobacco Mosaic Virus (TMV) | 52% (Protection) | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of lead compounds. For the phenanthridine chemical family, SAR analyses have been conducted primarily on derivatives of related alkaloids.

In the context of antifungal activity, studies on sanguinarine and chelerythrine derivatives have provided clear SAR insights. semanticscholar.org The core finding is that the positively charged iminium (C=N+) group within the benzo[c]phenanthridine skeleton is the critical determinant for antifungal function. semanticscholar.org Derivatives where this feature is masked, such as the 6-alkoxy and 6-cyano dihydro-derivatives, are considered precursors that may convert to the active form. semanticscholar.org The activity of these 6-substituted dihydro-derivatives was found to be comparable to the parent alkaloids, suggesting they effectively release the active compound. semanticscholar.org

For antiviral activity, SAR studies on phenanthrene-based antofine derivatives targeting TMV also yielded valuable information. nih.gov The research involved synthesizing a series of derivatives to understand how different chemical modifications on the phenanthrene scaffold affected antiviral efficacy, leading to the identification of compounds with superior activity compared to commercial controls. nih.gov

General SAR principles for antimicrobial phenolic compounds often show that lipophilicity and the position of hydroxyl groups play a significant role. nih.gov For example, in flavonoids, the hydroxylation at specific positions (C5, C7, C3', C4') can enhance antibacterial effects. nih.gov Similarly, for other heterocyclic compounds, the addition of specific aryl substituents or halogen atoms can significantly modulate antibacterial and antifungal strength. mdpi.com These principles suggest that modifications to the hydroxyl group and other positions on the this compound ring system could systematically alter its biological functions.

Applications of 3 Phenanthridinol in Chemical Science and Technology Excluding Pharmaceutical/biological Product Development

Catalytic Applications

The exploration of 3-phenanthridinol in catalysis is an emerging area, with specific research highlighting its potential in electrochemical systems.

Metal-free catalysis is a significant area of green chemistry, aiming to replace potentially toxic and expensive metal catalysts with organic molecules. doi.org While there is extensive research into various organic scaffolds for these transformations, the specific use of this compound as a metal-free organocatalyst for organic reactions is not extensively documented in current scientific literature. Early research focused on synthesizing derivatives like 6-alkyl-3-phenanthridinols primarily for antimicrobial screening, rather than for catalytic applications in organic synthesis. dss.go.th

The most specific non-biological catalytic application for a phenanthridinol derivative is in the field of electrocatalysis, particularly concerning proton-coupled electron transfer (PCET) processes, which are fundamental to energy conversion and storage. annualreviews.orgosti.gov Research has focused on phenanthridinol pseudobases to understand the thermodynamics of these reactions. annualreviews.orgresearchgate.net

A key study investigated the thermodynamics of PCET in weakly coupled organic pseudobases using 6-phenylphenanthridinol (PheOH) as a model compound. researchgate.net The research involved constructing a Pourbaix diagram, which maps the electrochemical stability of different species as a function of potential and pH. researchgate.net This analysis is crucial for designing metal-free systems for applications like solar fuel generation. annualreviews.org The study determined the key thermodynamic parameters for the phenanthridinol system, providing insight into its behavior in electrochemical environments. researchgate.net By understanding the oxidation potentials and pKa values, researchers can better predict the molecule's role in catalytic cycles involving water oxidation or other energy-relevant transformations. researchgate.netacs.org

Table 1: Thermodynamic Properties of 6-Phenylphenanthridinol (PheOH) Model Compound

| Parameter | Value | Description | Source |

|---|---|---|---|

| pKa(H₂O) | 10.9 | The acid dissociation constant in water, indicating the equilibrium between the protonated and deprotonated forms. | researchgate.net |

| E_ox(PheO⁻) | 0.59 V vs SCE | The oxidation potential of the deprotonated phenanthroxyl anion in acetonitrile. | researchgate.net |

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under mild conditions. beilstein-journals.orgbeilstein-journals.org This field often employs organic dyes or transition metal complexes as photocatalysts. youtube.com While related heterocyclic structures have been explored, and compounds like 9,10-phenanthrenedione serve as effective organophotocatalysts, specific studies detailing the application of this compound itself in photoredox catalytic cycles are not prominent in the reviewed literature. mdpi.com

Materials Science Applications

The phenanthridine (B189435) core is a component of various dyes and serves as a building block for more complex functional materials, pointing to the potential of its derivatives in materials science. researchgate.net

The phenanthridine family of compounds is noted for its applications in synthetic dyes and for its optoelectronic properties. researchgate.net The parent compound, phenanthridine, is a known precursor for fluorescent dyes. wikipedia.org Specific derivatives of phenanthridinol are commercially categorized as stains or dyes, such as 5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol. glentham.comcalpaclab.com Furthermore, "phenanthridinol" is listed within chemical libraries of dyes and indicators. thermofisher.cn However, while the general class of compounds is associated with these properties, detailed research focusing on the specific optoelectronic characteristics of this compound for applications in devices like organic light-emitting diodes (OLEDs) or solar cells is limited.

This compound can serve as a valuable synthetic intermediate for constructing more complex, functional molecules. The hydroxyl group at the 3-position offers a reactive site for further functionalization. researchgate.net Research has shown that phenanthridinols can be converted into their corresponding triflates. This transformation is significant because triflates are excellent leaving groups in cross-coupling reactions, such as the Suzuki coupling. This pathway allows for the introduction of new carbon-carbon bonds, enabling the synthesis of a wide array of substituted phenanthridine derivatives that can be incorporated into larger functional materials. researchgate.net

Table 2: List of Chemical Compounds

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| This compound | - | C₁₃H₉NO |

| 6-phenylphenanthridinol | PheOH | C₁₉H₁₃NO |

| 9,10-Phenanthrenedione | - | C₁₄H₈O₂ |

| 5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol | - | C₂₁H₁₇N₃O₅ |

| Phenanthridine | Benzo[c]quinoline | C₁₃H₉N |

Use as Chemical Probes in Mechanistic Studies

The utility of this compound as a chemical probe is particularly evident in the field of physical organic chemistry, where it serves as a model compound for investigating complex reaction mechanisms. Its rigid, planar structure and defined electrochemical properties make it an excellent substrate for studying fundamental processes such as proton-coupled electron transfer (PCET).

A significant application of this compound is in the construction and analysis of Pourbaix diagrams for weakly coupled systems. Pourbaix diagrams, which map electrochemical stability as a function of pH and electrode potential, are crucial for understanding the behavior of molecules that can undergo both proton and electron transfers. In a detailed case study, this compound and the related acridinol were used to explore the thermodynamics of PCET pathways. x-mol.comresearchgate.netuwinnipeg.caresearchgate.net

The research focused on the behavior of their pseudobases, which are formed by the addition of a hydroxide (B78521) ion to the phenanthridinium or acridinium (B8443388) cation. By studying the pH-dependent redox potentials of these compounds, researchers can dissect the sequence and interplay of proton and electron transfer steps. torvergata.ituns.ac.id This is critical because PCET is a fundamental mechanism in a vast array of chemical transformations, including energy conversion and catalysis. x-mol.comresearchgate.net The insights gained from using this compound as a probe help in designing more efficient catalytic systems and understanding the mechanisms of electrocatalytic processes. x-mol.com

The table below summarizes the key mechanistic insights gained from studies involving this compound.

| Studied Parameter | Significance in Mechanistic Studies | Research Context |

| pH-Dependent Redox Potentials | Elucidates the thermodynamic favorability of different electron and proton transfer pathways (e.g., step-wise vs. concerted). | Construction of Pourbaix diagrams for weakly coupled systems. researchgate.netuwinnipeg.ca |

| Pseudobase Formation | Provides a model for understanding the interaction of water/hydroxide with heterocyclic cations, relevant in aqueous electrochemistry. | Case study on acridinol and phenanthridinol pseudobases. researchgate.nettorvergata.ituns.ac.id |

| Electrochemical Stability | Defines the potential and pH ranges where the molecule and its various protonated/oxidized/reduced forms are stable. | Foundational for studies in electrocatalysis and energy storage. x-mol.com |

Environmental Chemistry Applications

While direct, large-scale applications of this compound in environmental remediation or monitoring are not extensively documented, its chemical scaffold is highly relevant to the development of tools for environmental chemistry. The core phenanthridine structure is known for its fluorescent properties, making its derivatives prime candidates for use as optical sensors for environmental pollutants. beilstein-journals.org

Potential as a Fluorescent Chemosensor:

The development of fluorescent probes for the detection of toxic heavy metal ions is a major focus of environmental analytical chemistry. mtu.edursc.org Many organic chemosensors are designed with a fluorophore (the signaling unit) and a receptor (the binding unit). The phenanthridine moiety, as a strong fluorophore, can serve as an excellent signaling component. beilstein-journals.org The hydroxyl group at the 3-position of this compound provides a convenient site for chemical modification, allowing for the attachment of specific ligands designed to bind target analytes like heavy metal ions (e.g., Fe³⁺, Cu²⁺, Hg²⁺, Pb²⁺). mtu.eduuniud.itfrontiersin.org

The general mechanism for such a sensor would involve a change in the fluorescence of the phenanthridinol core upon binding of the metal ion to the attached receptor. This can manifest as either an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, providing a measurable signal for the presence of the pollutant. torvergata.ituns.ac.id Although specific studies on this compound-based sensors are limited, the principles are well-established with other heterocyclic fluorescent probes. uniud.itrsc.org

The table below shows examples of other heterocyclic derivatives used in fluorescent sensing for environmentally relevant metal ions, illustrating the potential role for functionalized this compound.

| Sensor Type (Fluorophore Core) | Target Analyte | Detection Mechanism | Limit of Detection (LOD) |

| Sulphur-doped Carbon Dots | Fe³⁺ | Fluorescence Quenching | 0.1 µg mL⁻¹ |

| Sulphur-doped Carbon Dots | Cr⁶⁺ | Fluorescence Quenching | 0.96 - 2.18 µg mL⁻¹ |

| Pyrazoline Derivative Complex | Cd²⁺ | Fluorescence Enhancement ("Turn-on") | Not specified |

| Pyrazoline Derivative Complex | Zn²⁺ | Quenching-Enhancement | Not specified |

This table presents data for other sensor types to illustrate the potential application area for this compound derivatives, as direct data is not available in the searched literature. uns.ac.idrsc.org

Environmental Fate:

Understanding the persistence and degradation of chemical compounds in the environment is another key aspect of environmental chemistry. taylorfrancis.com Studies on related phenanthridine compounds have shown that they can undergo photodegradation. researchgate.net For instance, the photodegradation of the pharmaceutical azilsartan (B1666440) has been shown to produce a phenanthridine derivative. researchgate.net This suggests that phenanthridine-based compounds, including potential future sensors derived from this compound, could be broken down by sunlight in aquatic environments, which is an important consideration for their environmental lifecycle.

Q & A

Q. What are the established synthesis protocols for 3-Phenanthridinol, and how can researchers ensure reproducibility?

To replicate synthesis, follow peer-reviewed protocols detailing reagents (e.g., palladium catalysts), reaction conditions (temperature, solvent purity), and purification steps. Validate reproducibility by cross-referencing primary literature and confirming yields/purity via HPLC or NMR . Document deviations meticulously and include raw data in appendices for transparency .

Q. Which characterization techniques are critical for confirming this compound’s structural and chemical properties?

Use spectroscopic methods: NMR (¹H/¹³C) for structural confirmation, mass spectrometry for molecular weight, and FT-IR for functional groups. For purity, employ HPLC with UV detection. Cross-validate results with computational models (e.g., DFT calculations) to resolve ambiguities .

Q. How should researchers design a literature review to identify gaps in this compound’s pharmacological applications?

Apply the PICO framework: P opulation (target organisms/cells), I ntervention (this compound dosage), C omparison (existing analogs), O utcome (efficacy metrics). Use databases like PubMed and SciFinder, prioritizing primary sources. Critically evaluate contradictions in bioactivity data, noting variables like assay conditions or cell lines .

Q. What experimental design principles are essential for initial toxicity studies of this compound?

Define objectives using FINER criteria: F easible (in vitro before in vivo), I nteresting (mechanistic novelty), N ovel (unexplored pathways), E thical (cell lines vs. animal models), R elevant (disease models). Include controls (vehicle/positive), replicate trials (n ≥ 3), and predefine significance thresholds (p < 0.05) .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis for scalability while maintaining yield?

Conduct Design of Experiments (DoE) to test variables (catalyst loading, solvent ratios). Use response surface methodology to identify optimal conditions. Validate scalability via continuous flow reactors and characterize intermediates with in-situ IR. Report trade-offs (yield vs. cost) and include kinetic studies in appendices .

Q. What methodologies resolve contradictions in reported biological activities of this compound derivatives?

Perform meta-analysis of existing data, stratifying by assay type (e.g., enzymatic vs. cell-based). Replicate key studies under standardized conditions, controlling for pH, temperature, and solvent. Use statistical tools (ANOVA, Bland-Altman plots) to quantify variability. Publish negative results to reduce publication bias .

Q. How can computational modeling predict this compound’s interactions with novel biological targets?

Apply molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess binding affinities. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Cross-reference with cheminformatics databases (ChEMBL) to prioritize high-probability targets .

Q. What cross-disciplinary approaches enhance understanding of this compound’s environmental impact?

Integrate analytical chemistry (LC-MS for degradation products) with ecotoxicology (Daphnia magna assays). Use life cycle assessment (LCA) frameworks to evaluate synthesis waste. Collaborate with environmental engineers to model bioaccumulation potential and propose mitigation strategies .

Methodological Notes

- Data Reporting : Adhere to metric units and instrument precision (e.g., report HPLC retention times to ±0.01 min). Justify statistical significance thresholds explicitly .

- Literature Synthesis : Categorize findings by theme (e.g., synthesis, bioactivity) and use citation managers (EndNote) to track sources. Differentiate direct quotes from paraphrased content .

- Ethical Compliance : For in vivo studies, document IACUC approval and justify sample sizes via power analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.